1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Coupling with Cyclobutane: The oxazole derivative is then coupled with a cyclobutane carboxylic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used in studies investigating the biological activity of oxazole derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring may contribute to the compound’s stability and ability to fit into specific binding sites.
Comparison with Similar Compounds
- 1-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid
- 1-[(5-Phenyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid
Comparison: 1-[(5-Ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group on the oxazole ring, which can influence its reactivity and binding properties. Compared to its methyl and phenyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[(5-ethyl-1,3-oxazole-4-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-8(12-6-17-7)9(14)13-11(10(15)16)4-3-5-11/h6H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBLFOVPVXDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NC2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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